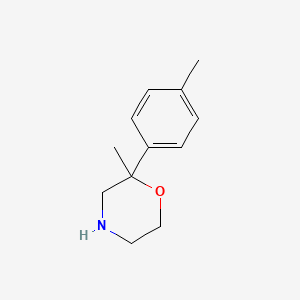![molecular formula C11H10ClN3OS B1324955 1-{2-[(5-氯-2-吡啶基)氨基]-4-甲基-1,3-噻唑-5-基}-1-乙酮 CAS No. 952183-70-9](/img/structure/B1324955.png)
1-{2-[(5-氯-2-吡啶基)氨基]-4-甲基-1,3-噻唑-5-基}-1-乙酮
描述
“1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone” is a chemical compound. It has a molecular weight of 253.71 . The compound is stored at temperatures between 2 and 8 degrees Celsius .
Molecular Structure Analysis
The molecular structure of this compound includes a 5-membered thiazole ring attached to a pyridine ring via an amino group. The thiazole ring is substituted with a methyl group and an ethanone group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 253.71 . It has a storage temperature of 28 C . More specific physical and chemical properties are not available in the current resources.
科学研究应用
合成和抗病毒活性
该化合物被用作合成具有潜在抗病毒活性的杂环化合物的起始材料。这包括重氮盐和硫脲衍生物的产生,导致噻唑和三嗪衍生物的开发。这些化合物已显示出对 HSV1 和 HAV-MBB 等病毒的细胞毒性和活性 (Attaby 等人,2006)。
抗菌活性
合成了一系列衍生物,对鲍氏不动杆菌和结核分枝杆菌 H37Rv 等菌株表现出有趣的抗菌活性。这些化合物具有独特的结构特征,为新的抗分枝杆菌剂奠定了基础 (Nural 等人,2018)。
免疫调节特性
该化合物用于合成各种衍生物,对巨噬细胞和 T 淋巴细胞表现出有效的免疫抑制作用和免疫刺激作用。其中一些化合物也是 LPS 刺激的 NO 生成的有效抑制剂,表明在免疫系统调节中具有潜力 (Abdel-Aziz 等人,2011)。
抗菌、抗疟疾和抗结核活性
使用微波辅助绿色合成合成的该化合物的衍生物显示出显着的抗菌和抗疟疾活性。这突出了该化合物在开发一系列感染治疗方法中的用途 (Vekariya 等人,2017)。
新型噻唑衍生物的合成
该化合物参与了合成具有中等至弱杀真菌和杀虫活性的新型噻唑衍生物。该应用展示了其在农用化学品开发中的潜力 (Zhu 和 Shi,2008)。
杂环化合物的催化合成
它作为各种杂环化合物的合成前体,包括吡唑并[3,4-b]吡啶。这说明了它在促进复杂化学反应和创建多样化化学实体中的作用 (Hu 等人,2018)。
新型嘧啶的抗菌活性
对其衍生物进行了抗菌性能测试,特别是针对革兰氏阳性菌和革兰氏阴性菌,表明其在开发新型抗菌剂中的作用 (Salahuddin 等人,2009)。
未来方向
Future research could focus on the synthesis of this compound and similar compounds, as well as exploring their potential biological activities. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as bisphosphonates, have been known to interact with various biological targets .
Biochemical Pathways
Thiazole derivatives, which share a similar structure with this compound, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
Compounds with similar structures have been associated with a variety of biological effects, suggesting that this compound may also have diverse effects .
生化分析
Biochemical Properties
1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes such as reductoisomerases, which are involved in the rearrangement and reduction of specific substrates . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity. Additionally, 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone can interact with proteins involved in cellular signaling pathways, influencing various biochemical processes .
Cellular Effects
The effects of 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone on cells are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone has been shown to affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These effects on cellular processes highlight the potential of this compound as a modulator of cellular function.
Molecular Mechanism
At the molecular level, 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the compound may inhibit the activity of reductoisomerases by binding to their active sites, thereby preventing substrate conversion . Additionally, 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to degradation and reduced efficacy . Long-term studies have shown that 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone vary with different dosages in animal models. At lower dosages, the compound has been observed to modulate specific biochemical pathways without causing significant toxicity . At higher dosages, toxic or adverse effects may occur, including disruptions in cellular metabolism and organ function . Threshold effects have been identified, indicating the dosage range within which the compound exerts its beneficial effects without causing harm .
Metabolic Pathways
1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, it may interact with reductoisomerases, affecting the conversion of specific substrates and altering the overall metabolic balance . These interactions highlight the compound’s role in regulating metabolic pathways and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone within cells and tissues are critical for its biological activity. The compound is transported across cellular membranes through specific transporters or binding proteins, which facilitate its uptake and distribution . Once inside the cell, 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone can localize to various cellular compartments, depending on its interactions with intracellular proteins . This localization is essential for its activity, as it allows the compound to reach its target sites and exert its effects.
Subcellular Localization
The subcellular localization of 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting metabolic processes and energy production . Understanding the subcellular localization of 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone is crucial for elucidating its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
1-[2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-6-10(7(2)16)17-11(14-6)15-9-4-3-8(12)5-13-9/h3-5H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOFXCSDLOLYGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172623 | |
| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-5-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952183-70-9 | |
| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-5-thiazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-5-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B1324886.png)
![2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide](/img/structure/B1324887.png)
![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide](/img/structure/B1324889.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)



![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)